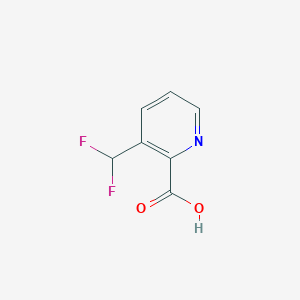

3-(Difluoromethyl)pyridine-2-carboxylic acid

説明

Systematic IUPAC Nomenclature and CAS Registry Number Analysis

The compound is systematically named This compound under IUPAC guidelines, reflecting its pyridine backbone with a difluoromethyl substituent at position 3 and a carboxylic acid group at position 2. Its CAS Registry Number is 1256794-75-8 , distinguishing it from regioisomers such as 2-(difluoromethyl)pyridine-3-carboxylic acid (CAS 1256809-21-8). The CAS number ensures unambiguous identification in chemical databases and regulatory contexts.

Structural Characterization via NMR Spectroscopy and X-ray Crystallography

NMR Spectroscopy :

- ¹H NMR : The carboxylic acid proton resonates as a singlet near δ 13.6–13.7 ppm, characteristic of acidic protons in aromatic carboxylic acids. Pyridine ring protons appear as a multiplet between δ 7.5–8.5 ppm, with coupling patterns dependent on substituent positions.

- ¹⁹F NMR : The difluoromethyl group (-CF₂H) exhibits a distinct triplet near δ -110 to -115 ppm due to coupling with two equivalent fluorine atoms.

- ¹³C NMR : The carbonyl carbon (C=O) appears at δ 165–170 ppm, while the pyridine carbons adjacent to nitrogen show deshielding at δ 145–150 ppm.

X-ray Crystallography :

While no direct crystal structure exists for this compound, analogous picolinic acid derivatives (e.g., 5-(trifluoromethyl)picolinic acid) exhibit planar carboxylic acid groups co-linear with the pyridine ring (deviation <2°). The difluoromethyl group adopts a staggered conformation to minimize steric hindrance, as observed in related fluorinated pyridines.

Comparative Analysis of SMILES Notation and InChI Key Representations

- SMILES :

C1=CC(=C(N=C1)C(=O)O)C(F)F

This notation specifies the pyridine ring (N=C1), carboxylic acid group (C(=O)O), and difluoromethyl substituent (C(F)F) at position 3. - InChI Key :

YSKFTQKVLHFVKA-UHFFFAOYSA-N

The InChI Key uniquely encodes connectivity, stereochemistry, and tautomeric states, enabling rapid database searches.

Comparison with Isomers :

特性

IUPAC Name |

3-(difluoromethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c8-6(9)4-2-1-3-10-5(4)7(11)12/h1-3,6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSKFTQKVLHFVKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001249718 | |

| Record name | 2-Pyridinecarboxylic acid, 3-(difluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001249718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256794-75-8 | |

| Record name | 2-Pyridinecarboxylic acid, 3-(difluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256794-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinecarboxylic acid, 3-(difluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001249718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Substitution / Hydrolysis and Condensation / Cyclization Approach

A prominent preparation method involves two main steps:

Step 1: Substitution/Hydrolysis Reaction

An alpha, beta-unsaturated ester intermediate is reacted with 2,2-difluoroacetyl halide (fluoride or chloride) in an organic solvent under low temperature. This reaction is performed in the presence of an acid-binding agent. Following the substitution, an alkali is added to hydrolyze the intermediate, yielding an alpha-difluoroacetyl intermediate solution.

Step 2: Condensation/Cyclization Reaction

The intermediate solution is treated with a catalyst such as sodium iodide or potassium iodide, followed by a low-temperature condensation reaction with a methylhydrazine aqueous solution. This is succeeded by a reduced pressure and temperature rise to promote cyclization. Acidification then precipitates the crude product of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, which upon recrystallization from an alcohol-water mixture (methanol, ethanol, or isopropanol with 35-65% water) affords the purified compound.

This method achieves yields around 75-80% with high purity (>99% by HPLC) and is scalable for industrial production.

Claisen Condensation and Controlled Temperature Addition

Another approach starts from ethyl difluoroacetate, which undergoes Claisen condensation to form ethyl fluoroacetate derivatives. These intermediates are then reacted with methylhydrazine under carefully controlled low temperatures (-25 °C to -20 °C) in dichloromethane. The reaction mixture is warmed to room temperature, followed by aqueous work-up and recrystallization, yielding the target compound with yields up to 86% and purity exceeding 95%.

Halogenation and Fluorination of Pyridine Precursors

While more common for trifluoromethylpyridine derivatives, halogenation-fluorination sequences on methylpyridine substrates provide analogues relevant to difluoromethyl derivatives. These methods involve vapor-phase chlorination followed by fluorination using transition metal catalysts at elevated temperatures (>300 °C). Although primarily used for trifluoromethyl derivatives, these methods underscore the importance of selective halogen exchange and fluorination in pyridine chemistry.

The use of potassium iodide or sodium iodide as catalysts in condensation/cyclization steps enhances reaction efficiency and selectivity toward the desired difluoromethylated product.

Recrystallization solvents consisting of 35-65% aqueous alcohol mixtures optimize purity and yield by facilitating selective precipitation.

Temperature control is critical, especially during the addition of methylhydrazine, to prevent side reactions and ensure high product purity.

While vapor-phase halogenation/fluorination methods are more established for trifluoromethyl derivatives, their principles guide the development of difluoromethyl analogues, highlighting the role of catalytic systems and reaction atmosphere in product distribution.

The preparation of 3-(Difluoromethyl)pyridine-2-carboxylic acid is efficiently achieved through well-established synthetic routes involving substitution/hydrolysis followed by condensation/cyclization with methylhydrazine under catalytic conditions. Careful control of reaction parameters and purification steps yields high-purity products suitable for pharmaceutical and agrochemical applications. Emerging methods inspired by halogenation and fluorination chemistry continue to inform improvements in synthesis strategies.

化学反応の分析

Types of Reactions

3-(Difluoromethyl)pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding difluoromethylpyridine N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles such as sodium hydride (NaH) for substitution reactions .

Major Products

The major products formed from these reactions include difluoromethylpyridine N-oxides, difluoromethylpyridine alcohols, and various substituted difluoromethylpyridine derivatives .

科学的研究の応用

Medicinal Chemistry

1.1 Antimicrobial Agents

3-(Difluoromethyl)pyridine-2-carboxylic acid has been investigated for its potential as an antimicrobial agent. Studies indicate that derivatives of pyridine carboxylic acids exhibit significant antibacterial activity against various strains of bacteria. For instance, a study demonstrated that modifications to the carboxylic acid group enhance the compound's efficacy against resistant strains of Staphylococcus aureus .

1.2 Anticancer Properties

Research has shown that fluorinated pyridine derivatives can exhibit anticancer properties. Specifically, compounds similar to this compound have been tested for their ability to inhibit cancer cell proliferation. A notable study reported that these compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways .

Agrochemical Applications

2.1 Herbicides and Pesticides

The compound is being explored as a potential herbicide due to its structural similarity to known agrochemicals. It has been shown to possess herbicidal activity against various weed species, making it a candidate for developing new herbicides that are both effective and environmentally friendly .

Table 1: Herbicidal Activity of Pyridine Derivatives

| Compound Name | Activity Level | Target Species |

|---|---|---|

| This compound | Moderate | Broadleaf weeds |

| 3-Chloro-5-trifluoromethyl-pyridine-2-carboxylic acid | High | Grasses and sedges |

Material Science

3.1 Polymer Synthesis

In material science, this compound is utilized in the synthesis of polymers with enhanced thermal stability and chemical resistance. Its incorporation into polymer matrices has been shown to improve mechanical properties, making it suitable for applications in coatings and composites .

Case Study: Polymer Blends

A recent study focused on creating polymer blends incorporating this compound. The results indicated improved tensile strength and elongation at break compared to standard polymers without the fluorinated component, suggesting its potential for high-performance applications in automotive and aerospace industries .

Environmental Impact

4.1 Biodegradability Studies

Given the increasing concern over environmental sustainability, studies have been conducted to assess the biodegradability of this compound and its derivatives. Preliminary findings suggest that while some derivatives are resistant to microbial degradation, modifications can enhance their environmental compatibility .

作用機序

The mechanism of action of 3-(Difluoromethyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Substituent-Specific Comparisons

Fluorinated Pyridinecarboxylic Acids

4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid

- Structure : Trifluoromethyl (-CF₃) at the 4-position; carboxylic acid at the 3-position.

- Properties : The -CF₃ group is more electronegative and sterically bulky than -CF₂H, leading to stronger electron-withdrawing effects and reduced solubility in polar solvents .

- Applications : Used in materials science and as a precursor for pharmaceuticals .

4-(2,4-Difluorophenyl)-2-Pyridinecarboxylic Acid

- Structure : Difluorophenyl ring at the 4-position; carboxylic acid at the 2-position.

- Properties : The difluorophenyl group enhances lipophilicity and π-π stacking interactions, making it suitable for kinase inhibitors .

3-Amino-6-(Difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxylic Acid Structure: Difluoromethyl at the 6-position, fused thieno-pyridine ring system. Properties: The thieno ring increases planarity, improving binding to enzymes like kinases. The -CF₂H group balances metabolic stability and solubility .

Non-Fluorinated Analogs

3-(Methylthio)picolinic Acid

- Structure : Methylthio (-SCH₃) at the 3-position; carboxylic acid at the 2-position.

- Properties : The -SCH₃ group is less electronegative than -CF₂H, resulting in weaker acidity (pKa ~3.5 vs. ~2.8 for fluorinated analogs) .

5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid

Pharmacological and Industrial Relevance

- 3-(Difluoromethyl)pyridine-2-carboxylic Acid: Potential applications in covalent inhibitors due to the -CF₂H group’s ability to act as a hydrogen bond donor/acceptor .

- 4-{4-[3-(4-Chloro-3-Trifluoromethylphenyl)-Ureido]-Phenoxy}-Pyridine-2-Carboxylic Acid: A pharmaceutical composition with ≥55% active ingredient for cancer therapy, highlighting the role of fluorinated pyridines in oncology .

- 3-Amino-6-(Difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxylic Acid: Marketed as a "versatile small molecule scaffold" for kinase inhibition, priced at €469/50 mg .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP* | pKa* |

|---|---|---|---|---|

| This compound | C₇H₅F₂NO₂ | 173.12 | ~1.2 | ~2.8 |

| 4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid | C₇H₄F₃NO₂ | 191.11 | ~1.8 | ~2.5 |

| 3-Amino-6-(Difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxylic Acid | C₁₀H₈F₂N₂O₂S | 258.24 | ~2.5 | ~3.1 |

| 3-(Methylthio)picolinic Acid | C₇H₇NO₂S | 169.20 | ~1.5 | ~3.5 |

Critical Analysis of Fluorine’s Role

- Electron Effects : The -CF₂H group in this compound provides moderate electron-withdrawing effects compared to -CF₃, reducing over-polarization while maintaining metabolic stability .

- Steric Impact : -CF₂H is less bulky than -CF₃, allowing better accommodation in enzyme active sites .

- Bioavailability : Fluorine’s inductive effect lowers the pKa of the carboxylic acid group, enhancing solubility and membrane permeability .

生物活性

3-(Difluoromethyl)pyridine-2-carboxylic acid is a fluorinated organic compound with significant biological activity, particularly in the fields of biochemistry and pharmacology. This article explores its biochemical properties, mechanisms of action, cellular effects, and potential applications in drug development.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a difluoromethyl group and a carboxylic acid functional group. The unique substitution pattern imparts distinct chemical reactivity, making it a valuable intermediate in various chemical syntheses and applications.

Target Interaction

Research indicates that this compound may act as an inhibitor of succinate dehydrogenase (SDH), an enzyme critical in the citric acid cycle and mitochondrial electron transport chain. By inhibiting SDH, this compound could disrupt energy production in cells, leading to various physiological effects.

Biochemical Pathways

The compound's interaction with metabolic pathways can alter the activity of enzymes involved in cellular metabolism. It may serve as an inhibitor or activator, influencing metabolic flux and metabolite levels within the cell.

Cellular Effects

This compound has been shown to affect cell function significantly. Its influence extends to:

- Gene Expression : The compound can modulate gene expression by interacting with transcription factors, thereby affecting protein synthesis and cellular behavior.

- Cell Signaling Pathways : It impacts various signaling pathways that regulate cellular processes, potentially leading to changes in cell proliferation and apoptosis.

- Metabolic Pathways : The compound's involvement in metabolic pathways can lead to variations in energy balance within cells, which may have implications for conditions such as cancer and metabolic disorders.

Dosage Effects

The biological activity of this compound is dose-dependent. In animal models:

- Low Doses : May enhance specific biochemical pathways or cellular functions.

- High Doses : Can lead to toxic effects, including cellular damage and disruption of normal metabolic processes.

Research Applications

This compound is being explored for various applications:

Pharmaceutical Development

The compound is under investigation for its potential as a building block in drug development. Its fluorinated structure may enhance pharmacokinetic properties, making it suitable for designing new therapeutics .

Antifungal and Antibacterial Properties

Preliminary studies suggest that this compound exhibits antifungal and antibacterial activities, indicating its potential use in treating infections.

Example 1: Inhibition of Succinate Dehydrogenase

A study demonstrated that derivatives of pyridine carboxylic acids, including this compound, effectively inhibited SDH activity in vitro. This inhibition was associated with reduced ATP production in cultured cells, highlighting the compound's potential as an anticancer agent by inducing energy stress within tumor cells.

Example 2: Cellular Metabolism Alteration

In laboratory settings, exposure to varying concentrations of this compound resulted in significant alterations to cellular metabolism. At low concentrations, it promoted metabolic efficiency, while higher concentrations led to metabolic dysregulation and increased apoptosis rates among cancer cell lines.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(Difluoromethyl)pyridine-2-carboxylic acid, and how can reaction conditions be optimized?

- Methodology : Fluorination reactions, such as halogen exchange (Halex) or direct fluoromethylation, are commonly employed. For example, coupling a difluoromethyl group to pyridine-2-carboxylic acid precursors via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) could be explored. Reaction optimization should focus on temperature control (e.g., maintaining 90–100°C for 12–24 hours) and catalyst selection (e.g., Pd(PPh₃)₄) to improve yield and purity . Post-synthesis purification via recrystallization (using ethanol/water mixtures) or preparative HPLC (as referenced for fluorinated analogs in ) is advised.

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming the difluoromethyl group’s presence and position. High-resolution mass spectrometry (HRMS) ensures accurate molecular weight determination. Purity assessment can be achieved via reverse-phase HPLC (using C18 columns with acetonitrile/water gradients) or melting point analysis (comparing observed values to literature standards, as done for trifluoromethyl analogs in ). X-ray crystallography (as demonstrated for fluorinated proline derivatives in ) may resolve conformational ambiguities.

Q. What solvent systems and conditions are optimal for the solubility and stability of this compound during experiments?

- Methodology : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility for biological assays, while aqueous buffers (pH 6–8) are suitable for stability studies. Stability should be monitored via UV-Vis spectroscopy (tracking absorbance changes at λ_max ≈ 260 nm) over 24–72 hours. For long-term storage, lyophilization and storage under inert gas (argon) at -20°C are recommended, as indicated for fluorinated carboxylic acids in .

Advanced Research Questions

Q. How does the difluoromethyl group influence the electronic properties and target-binding interactions of pyridine-2-carboxylic acid derivatives in medicinal chemistry?

- Methodology : Computational modeling (DFT calculations) can assess electron-withdrawing effects of the -CF₂H group on the pyridine ring’s aromaticity and pKa. Comparative studies with trifluoromethyl analogs (e.g., ) reveal steric and electronic differences. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity changes to biological targets (e.g., enzymes). Fluorine’s role in enhancing metabolic stability, as discussed in , should be contextualized through in vitro microsomal assays .

Q. What strategies resolve discrepancies between computational predictions and experimental data for the reactivity of this compound?

- Methodology : Cross-validate computational models (e.g., docking simulations) with experimental structural data from X-ray crystallography (as in ) or NMR titration. If reactivity conflicts arise (e.g., unexpected byproducts), use LC-MS/MS to identify intermediates and refine reaction mechanisms. Database mining (e.g., Cambridge Structural Database, as cited in ) can benchmark observed conformations against known fluorinated analogs .

Q. How can X-ray crystallography elucidate the conformational behavior of this compound in protein-ligand complexes?

- Methodology : Co-crystallize the compound with target proteins (e.g., kinases or GPCRs) using vapor diffusion methods. High-resolution (≤1.5 Å) structures will reveal hydrogen-bonding interactions between the carboxylic acid group and active-site residues, while the difluoromethyl group’s orientation can be mapped via electron density analysis. Compare results to trifluoromethyl derivatives () to assess steric/electronic trade-offs .

Q. What metabolic pathways are implicated in the biodegradation of this compound, and how can this inform toxicity studies?

- Methodology : Use radiolabeled (¹⁴C) compound versions in hepatic microsomal assays to track metabolic products via autoradiography. High-resolution mass spectrometry identifies phase I/II metabolites (e.g., hydroxylation, glucuronidation). Cross-reference findings with fluorinated pharmacophores in to predict bioaccumulation risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。